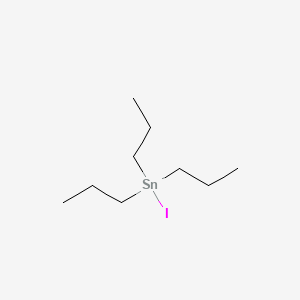
Stannane, iodotripropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodo(tripropyl)stannane is an organotin compound with the molecular formula C9H21ISn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iodo(tripropyl)stannane can be synthesized through the reaction of tripropyltin hydride with iodine. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent such as tetrahydrofuran (THF). The general reaction is as follows:
(C3H7)3SnH+I2→(C3H7)3SnI+HI
Industrial Production Methods
Industrial production of iodo(tripropyl)stannane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Iodo(tripropyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: It can act as a reducing agent in organic synthesis, particularly in radical reactions.
Coupling Reactions: It is used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, thiolates, and amines.
Radical Initiators: Radical reactions often require initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Catalysts: Palladium catalysts are commonly used in Stille coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the major products are typically biaryl compounds or other coupled products.
Applications De Recherche Scientifique
Chemistry
Iodo(tripropyl)stannane is widely used in organic synthesis as a reagent for radical reactions and coupling reactions. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules.
Biology and Medicine
In biological research, organotin compounds, including iodo(tripropyl)stannane, are studied for their potential use in medicinal chemistry. They have been investigated for their antimicrobial and anticancer properties.
Industry
In the industrial sector, iodo(tripropyl)stannane is used in the production of polymers and other materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of iodo(tripropyl)stannane in chemical reactions involves the formation of tin-centered radicals. These radicals can undergo various transformations, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin Hydride: Another organotin compound used in radical reactions and reductions.
Triphenyltin Hydride: Similar in reactivity but with different steric and electronic properties.
Trimethyltin Chloride: Used in different types of reactions due to its distinct reactivity.
Uniqueness
Iodo(tripropyl)stannane is unique due to its specific reactivity and the presence of the iodine atom, which allows for unique substitution and coupling reactions. Its tripropyl groups provide a balance of steric hindrance and reactivity, making it suitable for various applications in organic synthesis.
Propriétés
Numéro CAS |
7342-45-2 |
|---|---|
Formule moléculaire |
C9H21ISn |
Poids moléculaire |
374.88 g/mol |
Nom IUPAC |
iodo(tripropyl)stannane |
InChI |
InChI=1S/3C3H7.HI.Sn/c3*1-3-2;;/h3*1,3H2,2H3;1H;/q;;;;+1/p-1 |
Clé InChI |
MHTXEMSDIHFLFI-UHFFFAOYSA-M |
SMILES canonique |
CCC[Sn](CCC)(CCC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


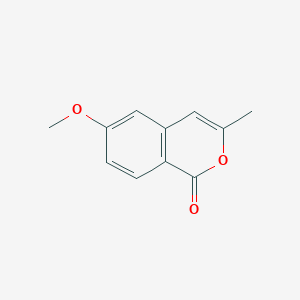

![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)


![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
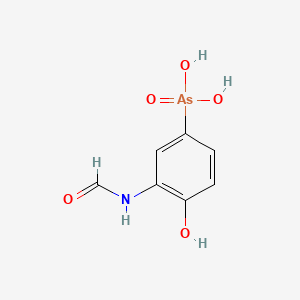


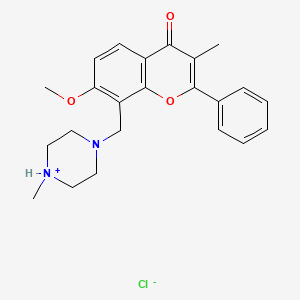

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
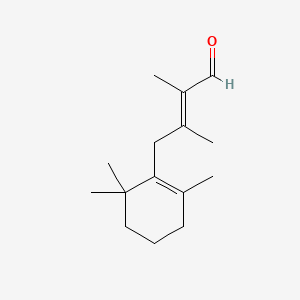
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)
